

LB-60-OF61: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LB-60-OF61	
Cat. No.:	B8105898	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, **LB-60-OF61**. Due to the limited publicly available data for this specific compound, this guide also includes generalized experimental protocols and data for analogous compounds, particularly pyridine-containing NAMPT inhibitors, to provide a framework for its physicochemical characterization.

Introduction to LB-60-OF61

LB-60-OF61 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By targeting NAMPT, **LB-60-OF61** disrupts cellular metabolism, making it a compound of interest for therapeutic research, particularly in oncology. Understanding its solubility and stability is critical for its development as a potential therapeutic agent, influencing formulation, delivery, and bioavailability.

Solubility Data

Detailed quantitative solubility data for **LB-60-OF61** in a range of aqueous and organic solvents is not extensively available in the public domain. The following table summarizes the known solubility information and provides a template for comprehensive solubility profiling.

Table 1: Solubility Data for **LB-60-OF61** and Analogous Compounds



Solvent System	LB-60-OF61 Solubility	Analogous Pyridine- Containing NAMPT Inhibitor Solubility
Aqueous Buffers		
pH 5.0	Data not available	Low μg/mL range
pH 7.4	Data not available	Low μg/mL range
pH 9.0	Data not available	Slightly improved solubility compared to neutral pH
Organic Solvents		
Dimethyl Sulfoxide (DMSO)	Soluble	Generally high (mg/mL range)
Ethanol	Data not available	Moderately soluble
Methanol	Data not available	Moderately soluble
Acetonitrile	Data not available	Sparingly soluble
Co-solvent Systems		
20% Ethanol in Water	Data not available	Improved aqueous solubility
10% DMSO in PBS	Data not available	Commonly used for in vitro assays

Stability Data

Comprehensive stability data for **LB-60-OF61**, including degradation kinetics under various stress conditions, is not readily available. Stability is a critical parameter that dictates storage conditions, shelf-life, and potential degradation pathways.

Table 2: Stability Profile of **LB-60-OF61** (Predicted based on general knowledge of similar compounds)



Condition	Expected Stability Outcome	Potential Degradation Products
рН		
Acidic (pH 1-3)	Potential for hydrolysis of amide or ether linkages.	Hydrolyzed amide and ether fragments.
Neutral (pH 6-8)	Generally expected to be more stable.	Minimal degradation.
Basic (pH 9-12)	Increased potential for hydrolysis of amide linkage.	Hydrolyzed amide fragment.
Temperature		
Refrigerated (2-8 °C)	Expected to be stable for extended periods.	Minimal degradation.
Room Temperature (20-25 °C)	Stable for shorter durations.	Slow oxidation or hydrolysis.
Elevated (≥ 40 °C)	Accelerated degradation.	Multiple degradation products.
Light (Photostability)		
Exposure to UV/Visible light	The pyridine moiety may be susceptible to photodegradation.	Photo-isomers, oxides, or ring- opened products.
Oxidative Stress		
Presence of oxidizing agents	The pyridine ring and other electron-rich moieties may be susceptible to oxidation.	N-oxides and other oxidation products.

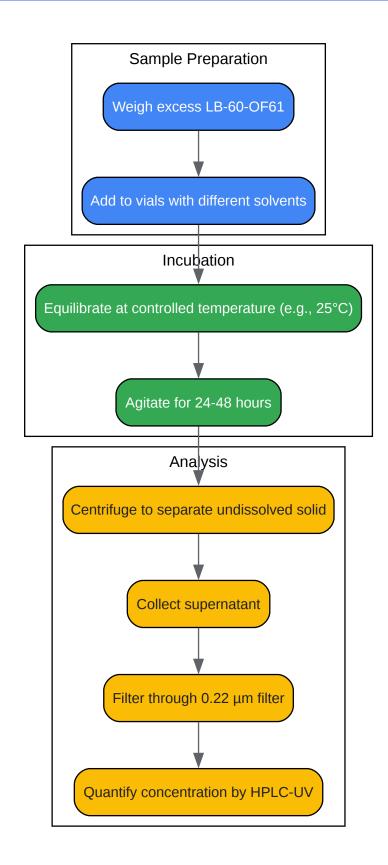
Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like **LB-60-OF61**.

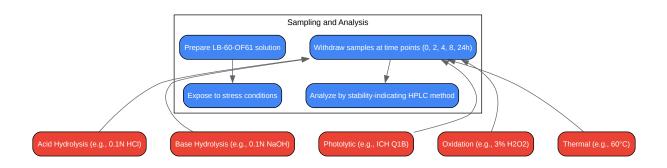
Equilibrium Solubility Determination

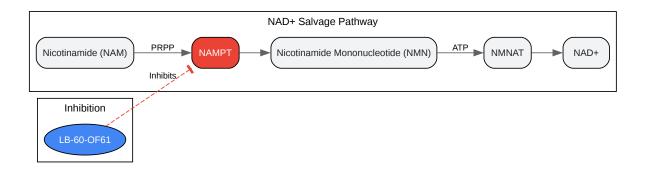
This protocol describes a standard shake-flask method for determining equilibrium solubility.











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